N~3~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE
Description
N~3~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound that features a combination of pyrazole and piperidine moieties
Properties
IUPAC Name |
N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN6O3S/c1-4-24-15(14(18)8-21-24)9-19-17(25)13-6-5-7-23(11-13)28(26,27)16-10-20-22(3)12(16)2/h8,10,13H,4-7,9,11H2,1-3H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMDNKXNHBDDAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)CNC(=O)C2CCCN(C2)S(=O)(=O)C3=C(N(N=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N3-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfonyl group: This step involves the sulfonylation of the pyrazole ring using sulfonyl chlorides in the presence of a base.
Attachment of the piperidine ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Final coupling: The final step involves coupling the pyrazole and piperidine moieties under specific reaction conditions to form the target compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N~3~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
N~3~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion.
Industrial Chemistry: The compound is explored for its potential use as a catalyst or intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N3-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N~3~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole ring structure and may have similar pharmacological properties.
Piperidine derivatives: These compounds contain the piperidine ring and may exhibit similar chemical reactivity and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
